2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The International Union of Pure and Applied Chemistry name "2-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine" precisely describes the structural architecture, where the pyrrolidine ring, bearing a fluoromethyl substituent at position 4, is attached to the pyridine ring at position 2. This nomenclature system ensures unambiguous identification of the compound's connectivity and substitution pattern within the broader family of pyridine-pyrrolidine hybrid molecules.
The compound's molecular formula, C₁₀H₁₃FN₂, reflects its composition of ten carbon atoms, thirteen hydrogen atoms, one fluorine atom, and two nitrogen atoms. The Chemical Abstracts Service registry number 2098003-72-4 provides a unique identifier for database searches and regulatory documentation. The molecular weight of 196.23 grams per mole places this compound within the typical range for small molecule pharmaceuticals, contributing to favorable pharmacokinetic properties such as oral bioavailability and blood-brain barrier penetration.
Table 1: Molecular Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃FN₂ |
| Molecular Weight | 196.23 g/mol |
| Chemical Abstracts Service Number | 2098003-72-4 |
| International Union of Pure and Applied Chemistry Name | 2-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine |
The compound falls under the classification of heterocyclic compounds, specifically as a pyridine derivative enhanced with a substituted pyrrolidine moiety. Pyridine itself is characterized as an aromatic heterocycle, and the addition of the pyrrolidine ring system significantly enhances the pharmacological potential of the resulting hybrid structure. The fluoromethyl group represents a critical structural modification that influences both the lipophilicity and reactivity of the molecule, making it particularly attractive for drug design applications where these properties are paramount.
Historical Context in Heterocyclic Compound Development
The development of heterocyclic compounds has its roots in the early nineteenth century, with the history of heterocyclic chemistry beginning in the 1800s. This foundational period established the groundwork for understanding cyclic compounds containing heteroatoms, which would eventually lead to the sophisticated hybrid architectures exemplified by this compound. The progression from simple heterocycles to complex multi-ring systems represents a natural evolution in medicinal chemistry, driven by the need for compounds with enhanced selectivity and potency.
Pyridine, one of the foundational components of this hybrid molecule, has a rich historical background dating to the mid-nineteenth century. The Scottish scientist Thomas Anderson first documented pyridine in 1849 when he examined the contents of oil obtained through high-temperature heating of animal bones. Anderson isolated pure pyridine two years later, describing it as highly soluble in water and readily soluble in concentrated acids and salts upon heating. The name "pyridine" derives from the Greek word πῦρ (pyr) meaning fire, reflecting its flammable nature, with the suffix "idine" added in compliance with chemical nomenclature conventions.
The structural elucidation of pyridine occurred decades after its discovery, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871, respectively, that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This insight was confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first synthesis of pyridine from acetylene and hydrogen cyanide in a red-hot iron-tube furnace by William Ramsay in 1876 marked the inaugural synthesis of a heteroaromatic compound.
Table 2: Historical Milestones in Pyridine Development
| Year | Milestone | Scientist | Significance |
|---|---|---|---|
| 1849 | First documentation | Thomas Anderson | Initial isolation from bone oil |
| 1851 | Pure pyridine isolation | Thomas Anderson | Characterization of properties |
| 1869-1871 | Structural proposal | Wilhelm Körner, James Dewar | Benzene analogy with nitrogen substitution |
| 1876 | First synthesis | William Ramsay | Acetylene and hydrogen cyanide combination |
| 1881 | Major synthesis method | Arthur Rudolf Hantzsch | β-keto acid, aldehyde, and ammonia approach |
Pyrrolidine, the second major component of the hybrid structure, has its own distinctive developmental trajectory as a saturated heterocycle. Known also as tetrahydropyrrole, pyrrolidine is characterized as a cyclic secondary amine with the molecular formula (CH₂)₄NH. Industrial production of pyrrolidine involves the reaction of 1,4-butanediol and ammonia at temperatures of 165-200°C and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina. This industrial synthesis demonstrates the commercial viability and importance of pyrrolidine derivatives in modern chemical manufacturing.
The evolution toward pyrrolidine-containing pharmaceuticals reflects the recognition of this scaffold's unique conformational properties and biological activities. Pyrrolidine derivatives have demonstrated versatile pharmacological profiles, with the five-membered ring's unrestricted conformation allowing for precise control through appropriate substituent selection. The spatial characteristics of pyrrolidine scaffolds significantly influence their biological activities, with specific substitution patterns promoting selectivity toward particular receptor subtypes.
Position Within Pyridine-Pyrrolidine Hybrid Architectures
The design of pyridine-pyrrolidine hybrid compounds represents a sophisticated approach to modern drug discovery, leveraging the complementary properties of both heterocyclic systems to achieve enhanced biological activity. These hybrid architectures combine the electron-deficient aromatic character of pyridine with the conformationally flexible and sterically demanding pyrrolidine ring, creating molecules with unique three-dimensional profiles and electronic distributions. The strategic fusion of these two heterocycles has proven particularly valuable in developing compounds with improved selectivity and potency compared to their individual components.
Recent investigations into pyrido-pyrrolidine hybrid compounds have demonstrated their potential as alpha-glucosidase inhibitors for antidiabetic applications. A comprehensive library of these hybrid molecules was designed based on preliminary screening of key fragments identified from literature-reported alpha-glucosidase inhibitors and antidiabetic compounds. The most active fragments were systematically combined to provide pyrido-pyrrolidine hybrid molecules as novel motifs for therapeutic intervention. These studies revealed that compound optimization within this structural class could achieve inhibitory concentration values in the submicromolar range, demonstrating the potential of this hybrid approach.
Table 3: Comparative Analysis of Heterocyclic Components
| Heterocycle | Ring Size | Saturation | Electronic Character | Primary Applications |
|---|---|---|---|---|
| Pyridine | 6-membered | Aromatic | Electron-deficient | Pharmaceuticals, agrochemicals |
| Pyrrolidine | 5-membered | Saturated | Electron-rich | Drug scaffolds, synthetic intermediates |
| Hybrid Systems | Multi-ring | Mixed | Balanced | Advanced therapeutics |
The incorporation of fluorine-containing substituents, as exemplified in this compound, represents an additional layer of sophistication in hybrid design. Fluorine substitution has become increasingly prevalent in pharmaceutical chemistry due to its unique effects on molecular properties, including enhanced metabolic stability, altered lipophilicity, and modified binding affinity. The fluoromethyl group in this compound influences both the electronic properties of the pyrrolidine ring and the overall molecular conformation, potentially leading to improved pharmacological profiles compared to non-fluorinated analogs.
The structural complexity of this compound positions it within the broader context of heterocyclic compound diversity, where more than half of known compounds are heterocycles. This prevalence reflects the fundamental importance of heteroatom-containing rings in biological systems, with examples including all nucleic acids, the majority of drugs, most biomass components such as cellulose, and numerous natural and synthetic dyes. The fact that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles underscores the critical role of compounds like this compound in modern pharmaceutical development.
The mechanism of action for this compound involves specific interactions with biological macromolecules, where the binding interactions are significantly influenced by the spatial arrangement of substituents on both ring systems. The compound's role in biochemical interactions encompasses the modulation of enzyme activity and cellular signaling pathways, with the unique structural features contributing to its selective biological activity. Studies indicate that different stereoisomers of related compounds can exhibit varying biological activities, highlighting the importance of precise structural control in this class of molecules.
Properties
IUPAC Name |
2-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-5-8-6-12-7-9(8)10-3-1-2-4-13-10/h1-4,8-9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTADJQDVWDMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=N2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Fluoromethylated Pyrrolidinylpyridines
The synthesis of fluoromethyl-substituted pyrrolidinylpyridines typically involves:
- Construction of the pyrrolidine ring bearing the fluoromethyl substituent.
- Functionalization of the pyrrolidine ring at the 3-position with a pyridine substituent.
- Introduction of the fluoromethyl group, often via selective fluorination or fluoromethylation reactions.
These steps may be performed sequentially or in a convergent manner depending on the synthetic route chosen.
Asymmetric Catalytic Synthesis of Trifluoromethyl Pyrrolidines as a Model Approach
While direct literature on 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is limited, closely related trifluoromethyl pyrrolidines have been synthesized using asymmetric catalytic methods that provide insights into the preparation of fluoromethyl derivatives.
Methodology: Organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethyl ketones to nitroolefins, followed by diastereoselective reductive cyclization, yields trisubstituted 2-trifluoromethyl pyrrolidines with high diastereo- and enantioselectivity.
Relevance: This approach enables the construction of the pyrrolidine ring and introduction of fluorinated groups in a stereocontrolled manner, which can be adapted for fluoromethyl substituents by modifying the fluorinated ketone precursor.
Advantages: Mild reaction conditions, low catalyst loadings, and high yields with excellent stereocontrol.
Fluorination Techniques for Introducing Fluoromethyl Groups
Selective fluorination is critical in preparing fluoromethyl-substituted pyrrolidines:
Fluoromethylation via Metal Reagents: Fluoromethyl groups can be introduced by reacting metal reagents with fluoromethyl halides or fluorinated building blocks under aprotic solvents and controlled temperatures.
Phosphorus Pentachloride and HCl Mediated Reactions: For related pyridine derivatives, conversion of hydroxy or alkoxy precursors to fluorinated pyridines involves treatment with phosphorus pentachloride (PCl5) and/or hydrogen chloride gas, facilitating halogen exchange and fluorination steps.
Pyridine Functionalization and Ring Construction
Pyridine substitution at the 2-position with pyrrolidine derivatives can be achieved via nucleophilic substitution or cross-coupling reactions, depending on the availability of suitable leaving groups on the pyridine ring.
Chlorinated trifluoromethylpyridines serve as intermediates for further functionalization, including coupling with fluoromethylated pyrrolidines.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Practical Considerations
Stereocontrol: The asymmetric Michael addition/hydrogenation sequence is effective for generating chiral fluoromethylated pyrrolidines, which is essential for biological activity and pharmaceutical applications.
Fluorination Challenges: Direct fluoromethylation can be challenging due to the reactivity of fluorine species; thus, indirect methods using fluorinated building blocks or halogen exchange reactions are preferred.
Pyridine Substitution Patterns: The position of substitution on the pyridine ring affects reactivity and product distribution; 2-substitution is common for linking pyrrolidine rings.
Yield Optimization: Reaction conditions such as temperature, solvent, catalyst loading, and reagent stoichiometry critically influence yields and selectivity.
Chemical Reactions Analysis
2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine or pyrrolidine rings.
Substitution: Substitution reactions, such as the Suzuki–Miyaura coupling, can be used to introduce different substituents onto the pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Compounds containing the pyridine moiety have been extensively studied for their anticancer properties. For instance, derivatives similar to 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine have shown promising results in inhibiting cancer cell growth. Pyrrolo[3,4-c]pyridine derivatives have been reported to exhibit significant antitumor activity against various cancer cell lines, including ovarian and breast cancer cells . The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and survival.
1.2 Neurological Disorders
Research indicates that pyridine derivatives can also be beneficial in treating neurological disorders. Compounds with a similar structure have been investigated for their analgesic and sedative effects, suggesting a potential application in pain management and anxiety disorders .
1.3 Structure-Activity Relationship Studies
The biological activity of This compound can be influenced by its structural features. Studies on related compounds have demonstrated that modifications at the 4-position of the pyrrolidine ring can significantly enhance biological activity, including insulin sensitivity and receptor binding affinity .
Agrochemical Applications
2.1 Pesticide Development
The incorporation of fluorinated compounds like This compound into agrochemicals has been explored due to the unique properties imparted by fluorine atoms. Fluorinated pyridines are known for their efficacy in pest control and have been utilized in developing novel pesticides that offer improved performance over non-fluorinated counterparts .
2.2 Crop Protection
Compounds derived from fluorinated pyridines have been successfully introduced into the market as crop protection agents. Their effectiveness against a wide range of pests makes them valuable in agricultural applications, contributing to higher crop yields and reduced losses due to pest infestations .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins due to its three-dimensional structure and stereochemistry . The fluoromethyl group can also influence the compound’s pharmacokinetic properties by affecting its lipophilicity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core structure: Pyridine linked to a pyrrolidine ring.
- Substituents: Fluoromethyl group at the 4-position of pyrrolidine.
- Molecular formula (inferred): C₁₀H₁₂FN₂ (assuming a pyrrolidine with fluoromethyl and pyridine groups).
Analog 1 : (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine (CAS 1213375-37-1)
Analog 2 : 2-(Fluoromethyl)pyridines (e.g., compounds 5a–d in )
Physicochemical Properties
¹Calculated based on inferred formula. ²Inferred from analogous compounds in . ³Estimated from molecular structures in .
Biological Activity
2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a pyrrolidinyl substituent. This unique structure suggests potential biological activities, particularly in pharmacology and agrochemistry. The fluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with biological targets.
- Molecular Formula : C10H12FN
- Molecular Weight : 179.21 g/mol
- Structure : The compound consists of a pyridine ring at the core, with a pyrrolidinyl group at one position and a fluoromethyl group at another.
1. Pharmacological Potential
Research indicates that derivatives of pyridine and pyrrolidine exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For example, pyrrolo[3,4-c]pyridine derivatives have been studied for their potential in treating various cancers due to their ability to inhibit kinases involved in tumor growth .
- Neurological Effects : Pyrrolidine derivatives are often investigated for their neuroprotective properties, as they may modulate neurotransmitter systems and provide therapeutic effects in neurodegenerative diseases .
- Antimicrobial Properties : Some compounds within this chemical class have demonstrated antibacterial activity against Gram-positive bacteria, making them candidates for further development as antibiotics .
2. Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Pyridine Ring : Variations in substituent groups can enhance or diminish biological activity. For instance, the presence of electron-withdrawing groups like fluorine can increase potency against specific targets .
- Pyrrolidinyl Modifications : Alterations to the pyrrolidinyl structure can affect binding affinity and selectivity for biological targets, such as receptors involved in pain perception or inflammation .
Case Study 1: Anticancer Activity
A study on pyrrolo[3,4-c]pyridines demonstrated that specific substitutions on the pyridine ring improved efficacy against cancer cell lines. The introduction of a fluoromethyl group was noted to enhance lipophilicity and bioavailability, leading to better therapeutic outcomes in vivo .
Case Study 2: Neuroprotective Effects
Research has indicated that certain pyrrolidine derivatives exhibit protective effects on neuronal cells by modulating glutamate receptors. This modulation is crucial for developing treatments for conditions like Alzheimer's disease .
Experimental Data
Q & A
Q. What are the optimal synthetic routes for 2-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrrolidine-pyridine scaffold. Key steps include:
- Fluoromethylation : Use of fluoromethylation reagents (e.g., Selectfluor®) under anhydrous conditions to introduce the fluoromethyl group at the pyrrolidine C4 position .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pyridine rings, with careful control of temperature (60–80°C) and inert atmospheres to avoid side reactions .
- Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization in ethanol/water mixtures to achieve >95% purity .
Yield optimization requires monitoring reaction kinetics via LC-MS and adjusting stoichiometry of boronic acid derivatives .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Methodological Answer :
- NMR Analysis : NMR to confirm fluoromethyl group integration and NMR for pyrrolidine ring conformation analysis .
- X-ray Crystallography : For absolute stereochemistry determination, particularly if the pyrrolidine ring adopts a chair or envelope conformation .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and assess the impact of fluoromethyl on aromatic pyridine ring polarization .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise due to differences in metabolic stability or bioavailability. Solutions include:
- Metabolic Profiling : Use hepatic microsome assays (human/rodent) to identify metabolites causing activity loss .
- Formulation Optimization : Encapsulation in liposomes or PEGylation to enhance plasma half-life .
- Dose-Response Refinement : Adjust dosing regimens in vivo based on pharmacokinetic parameters (e.g., , ) derived from LC-MS/MS blood analysis .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity of this compound derivatives?
- Methodological Answer :
- Fragment-Based Design : Replace the fluoromethyl group with bulkier substituents (e.g., trifluoromethyl) to sterically block off-target binding .
- Bioisosteric Replacement : Substitute pyridine with pyrimidine to modulate hydrogen-bonding interactions with kinases or GPCRs .
- High-Throughput Screening : Test derivatives against panels of related enzymes (e.g., kinase families) to identify selectivity patterns .
Q. What mechanistic insights explain the compound’s dual activity as both a kinase inhibitor and a neurotransmitter reuptake modulator?
- Methodological Answer :
- Binding Pocket Analysis : Molecular docking studies reveal that the fluoromethyl-pyrrolidine moiety interacts with hydrophobic kinase domains (e.g., ATP-binding sites), while the pyridine ring engages polar residues in monoamine transporters .
- Functional Assays : Use radiolabeled ligand displacement (e.g., -serotonin) to quantify transporter affinity vs. kinase inhibition (IC) .
- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., SERT or TrkA) to pinpoint critical interaction sites .
Data Interpretation and Validation
Q. How should researchers address inconsistencies in reported solubility and stability profiles of this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid at pH 2.0–7.4 to identify formulation-dependent degradation .
- Accelerated Stability Studies : Store samples under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) for 1–3 months, analyzing purity via HPLC .
- Counterion Exploration : Prepare hydrochloride or mesylate salts to enhance aqueous solubility without altering bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
